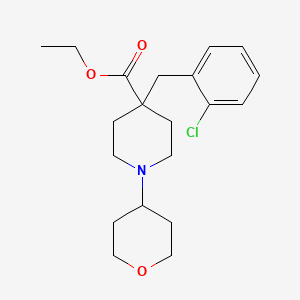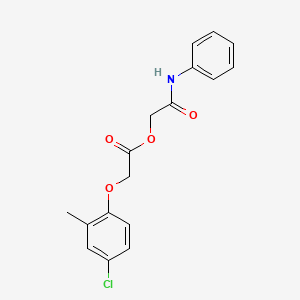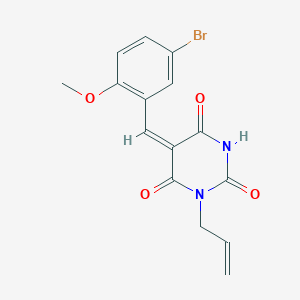
ethyl 4-(2-chlorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-chlorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug development. This compound belongs to the class of piperidinecarboxylates and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate involves the inhibition of PKC enzyme activity. PKC inhibitors bind to the regulatory domain of the enzyme, preventing its activation and subsequent downstream signaling. This leads to a reduction in cellular proliferation and an increase in apoptosis, which can be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
Studies have shown that ethyl 4-(2-chlorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which can lead to their death. In addition, ethyl 4-(2-chlorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 4-(2-chlorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate in lab experiments is its specificity for PKC enzyme inhibition. This can lead to more targeted and effective treatment of diseases such as cancer. However, one of the limitations of using this compound is its potential toxicity, which can be a concern in in vivo studies.
Direcciones Futuras
There are several future directions for the study of ethyl 4-(2-chlorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate. One direction is the development of more potent and selective PKC inhibitors based on this compound. Another direction is the study of its potential application in the treatment of other diseases such as diabetes and Alzheimer's disease. Furthermore, the potential toxicity of this compound needs to be further studied to ensure its safety for use in humans.
Conclusion
In conclusion, ethyl 4-(2-chlorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate is a chemical compound that has potential application in drug development. Its specificity for PKC enzyme inhibition makes it a promising candidate for the treatment of various diseases such as cancer. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Métodos De Síntesis
Several methods have been reported for the synthesis of ethyl 4-(2-chlorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate. One of the most common methods involves the reaction of 4-piperidone hydrochloride with ethyl 2-chlorobenzylacetate in the presence of sodium hydride and tetrahydrofuran. The resulting product is then treated with tetrahydro-2H-pyran-4-ol to obtain ethyl 4-(2-chlorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-chlorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate has been studied for its potential application in drug development. It has been identified as a potential inhibitor of the protein kinase C (PKC) enzyme, which is involved in the regulation of various cellular processes such as proliferation, differentiation, and apoptosis. PKC inhibitors have been studied for their potential application in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl]-1-(oxan-4-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO3/c1-2-25-19(23)20(15-16-5-3-4-6-18(16)21)9-11-22(12-10-20)17-7-13-24-14-8-17/h3-6,17H,2,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONHFAXOCKFQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C2CCOCC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-chlorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinecarboxylate](/img/structure/B5212719.png)

![5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5212756.png)
![dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5212760.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5212766.png)

![methyl 4-[3-(4-biphenylyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutanoate](/img/structure/B5212781.png)
![5-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5212782.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(phenylthio)propanamide](/img/structure/B5212795.png)

![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B5212804.png)
![N-[4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B5212811.png)
![methyl 4-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5212819.png)
![1-(2-oxo-2-{3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}ethyl)-2-pyrrolidinone](/img/structure/B5212825.png)